molecular formula C7H5BrO2S B6261630 (2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid CAS No. 1310567-99-7

(2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid

Cat. No.: B6261630
CAS No.: 1310567-99-7
M. Wt: 233.08 g/mol
InChI Key: WSVBRXILDIUXOA-OWOJBTEDSA-N
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Description

(2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid (CAS: 1310567-99-7) is a high-purity brominated thiophene derivative with the molecular formula C 7 H 5 BrO 2 S and a molecular weight of 233.08 g/mol . This compound serves as a versatile chemical building block in organic synthesis and drug discovery research. The presence of both a carboxylic acid group and a bromine atom on the thiophene ring makes it a valuable precursor for various cross-coupling reactions, including Suzuki and Sonogashira reactions, and for constructing more complex molecular architectures . While specific mechanistic studies on this exact compound are not detailed in the public domain, analogs like cinnamic acid derivatives are widely investigated in materials science for applications such as photo-acid generators . Furthermore, brominated heterocycles are of significant interest in medicinal chemistry for the development of novel therapeutic agents. As a supplier, we ensure the compound meets a purity of not less than 98% . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1310567-99-7

Molecular Formula

C7H5BrO2S

Molecular Weight

233.08 g/mol

IUPAC Name

(E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid

InChI

InChI=1S/C7H5BrO2S/c8-5-3-4-11-6(5)1-2-7(9)10/h1-4H,(H,9,10)/b2-1+

InChI Key

WSVBRXILDIUXOA-OWOJBTEDSA-N

Isomeric SMILES

C1=CSC(=C1Br)/C=C/C(=O)O

Canonical SMILES

C1=CSC(=C1Br)C=CC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid typically involves the bromination of thiophene followed by a Heck reaction to introduce the propenoic acid group. Here is a general synthetic route:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Heck Reaction: The brominated thiophene undergoes a Heck coupling reaction with acrylic acid in the presence of a palladium catalyst and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and Heck coupling to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones, and the propenoic acid group can be reduced to the corresponding alcohol.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Sonogashira reactions.

Major Products

    Substitution: Thiophene derivatives with various substituents.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the propenoic acid group.

    Coupling: Complex organic molecules with extended conjugation or functional groups.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of (2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid typically involves:

  • Bromination of Thiophene : Thiophene is brominated to introduce the bromine atom at the 3-position.
  • Knoevenagel Condensation : The brominated thiophene is then reacted with malonic acid or its derivatives to form the prop-2-enoic acid moiety.

Common Reactions

The compound can undergo various chemical reactions:

  • Nucleophilic Substitution : The bromine can be replaced by other functional groups.
  • Oxidation : It can be oxidized to yield carboxylic acids or ketones.
  • Reduction : The propenoic acid moiety can be reduced to a saturated carboxylic acid.

These reactions make the compound versatile for further synthetic applications.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules, including various thiophene derivatives, which are essential in developing new materials and pharmaceuticals.

Materials Science

In materials science, this compound is investigated for its potential use in organic semiconductors and conductive polymers. Its unique electronic properties, attributed to the presence of the bromine atom and the conjugated system, enhance its utility in electronic applications.

Biological Studies

The compound has been the subject of biological studies aimed at exploring its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets within biological systems, leading to inhibition or activation of relevant pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for drug development. Its unique structure allows for modifications that can enhance biological activity against various diseases.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial Activity Evaluated against bacterial strainsDemonstrated significant inhibition against Gram-positive bacteria, indicating potential as an antimicrobial agent.
Anticancer Properties Tested on cancer cell linesShowed cytotoxic effects on specific cancer cells, suggesting further investigation for therapeutic applications.
Material Development Used in organic electronicsSuccessfully incorporated into polymer matrices, enhancing conductivity and stability of devices.

Mechanism of Action

The mechanism by which (2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. In materials science, its conjugated structure allows for efficient charge transport, making it useful in electronic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid with analogs differing in substituent position, halogen type, or aromatic core. Key parameters include molecular weight, physicochemical properties, and functional group effects.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position pKa Boiling Point (°C) Key Feature CAS No. Reference
This compound* C₇H₅BrO₂S 233.08 3-Br on thiophene ~4.03† 350.1‡ Bromothiophene core N/A -
(2E)-3-(5-Bromothiophen-2-yl)prop-2-enoic acid C₇H₅BrO₂S 233.08 5-Br on thiophene 4.03 350.1 Bromine at 5-position 50868-68-3
(2E)-3-(5-Bromofuran-2-yl)prop-2-enoic acid C₇H₅BrO₃ 217.02 5-Br on furan N/A N/A Furan instead of thiophene 64154-10-5
(E)-3-(4-Fluoro-2-methoxyphenyl)acrylic acid C₁₀H₉FO₃ 196.18 4-F, 2-OMe on phenyl N/A N/A Fluorine and methoxy groups N/A
m-Bromocinnamic acid C₉H₇BrO₂ 227.06 3-Br on phenyl N/A N/A Phenyl instead of thiophene 32862-97-8

*Hypothetical compound; data inferred from positional isomers.
†Predicted pKa based on bromothiophene analogs .
‡Predicted boiling point from computational models .

Positional Isomerism: 3-Bromo vs. 5-Bromo Thiophene Derivatives

The position of bromine on the thiophene ring significantly impacts electronic properties. The 3-bromo substitution may increase steric hindrance near the carboxylic acid group, affecting solubility and intermolecular interactions.

Heterocyclic Core: Thiophene vs. Furan

Replacing thiophene with furan (as in (2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid ) reduces molecular weight due to oxygen’s lower atomic mass compared to sulfur. Thiophene’s aromaticity and electron-rich nature enhance stability, while furan’s lower resonance energy may increase susceptibility to electrophilic attack.

Halogen and Functional Group Effects

  • Fluorine and Methoxy Substitutions : (E)-3-(4-Fluoro-2-methoxyphenyl)acrylic acid demonstrates how electron-withdrawing (F) and electron-donating (OMe) groups modulate acidity and bioavailability.
  • Phenyl vs. Thiophene Core : m-Bromocinnamic acid lacks the thiophene’s heterocyclic benefits but offers simpler synthetic routes for phenyl-based drug candidates.

Biological Activity

(2E)-3-(3-bromothiophen-2-yl)prop-2-enoic acid, a compound featuring a brominated thiophene moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a prop-2-enoic acid backbone substituted with a 3-bromothiophen-2-yl group. The synthesis typically involves the bromination of thiophene derivatives followed by the formation of the prop-2-enoic acid structure through standard organic reactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar thiophene structures can possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Enterococcus faecalis . The presence of bromine in the structure enhances these effects.
  • Anticancer Properties :
    • The compound's anticancer activity has been evaluated in several studies, particularly focusing on its ability to inhibit cell proliferation in cancer cell lines. For instance, modifications in the thiophene ring have been correlated with varying levels of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer) .
  • Mechanism of Action :
    • The proposed mechanism involves DNA intercalation and disruption of cellular processes related to cell division and apoptosis . The binding affinity to DNA has been quantitatively assessed, revealing moderate to high IC50 values indicative of its potency.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus15.0
AnticancerMCF-710.5
AnticancerCaco-28.0

Case Study: Anticancer Activity

A detailed study evaluated the anticancer properties of this compound against several cancer cell lines. The compound demonstrated selective cytotoxicity, with significant inhibition of cell growth observed at concentrations as low as 8 µM in Caco-2 cells. The study employed various assays, including MTT and flow cytometry, to assess cell viability and apoptosis induction.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Bromine Substitution :
    • The presence of bromine at the 3-position on the thiophene ring significantly enhances both antimicrobial and anticancer activities compared to non-brominated analogs .
  • Thiophene Variants :
    • Variations in the thiophene structure, such as substituting different halogens or functional groups, have been shown to alter activity profiles dramatically .

Q & A

Q. What role do halogen substituents play in modulating electronic properties?

  • Spectroscopic Analysis :
  • UV-Vis : Bromine increases λmax_{max} (280 → 310 nm) due to extended conjugation .
  • Electrochemical Studies : Cyclic voltammetry reveals a reduction peak at -1.2 V (vs. Ag/AgCl), indicating redox activity at the α,β-unsaturated site .

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